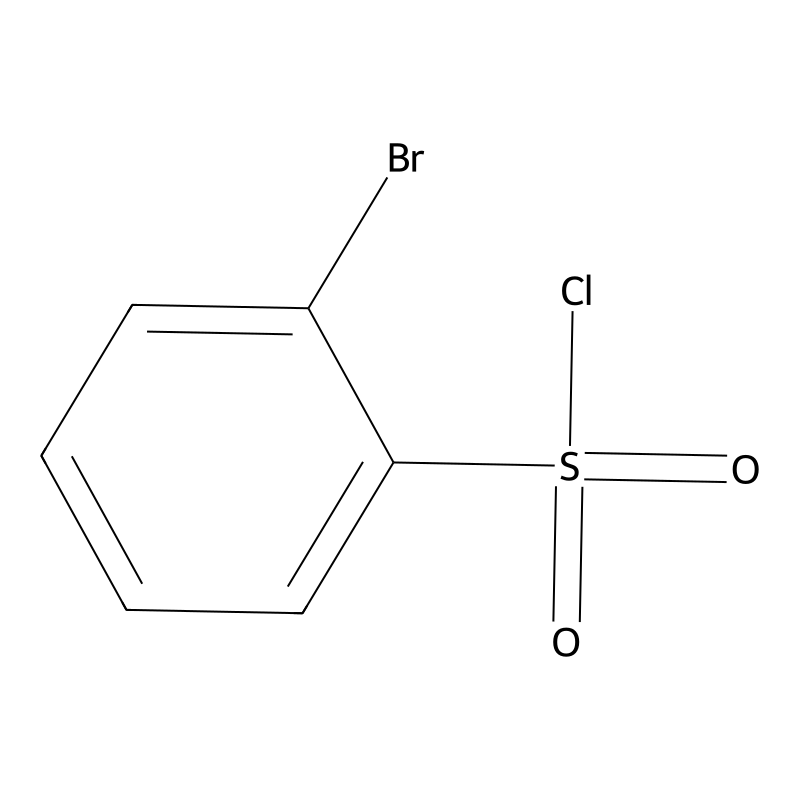

2-Bromobenzenesulfonyl chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

2-Bromobenzenesulfonyl chloride is an organosulfur compound with the chemical formula C₆H₄BrClO₂S and a CAS number of 2905-25-1. It appears as a light yellow solid and is primarily used in organic synthesis as a sulfonylating agent. The compound is characterized by the presence of a bromine atom at the ortho position relative to the sulfonyl chloride group, which significantly influences its reactivity and applications in

2-Bromobenzenesulfonyl chloride is a corrosive and toxic compound. Here are some key safety concerns:

- Skin and eye contact: Causes severe burns and irritation.

- Inhalation: Can irritate the respiratory system.

- Ingestion: Toxic and can cause serious health problems.

- Reactivity: Reacts violently with water, releasing sulfur dioxide (SO2) and hydrogen chloride (HCl) fumes, both of which are toxic and corrosive [].

Proper handling and storage:

- Wear appropriate personal protective equipment (PPE) such as gloves, goggles, and a respirator when handling the compound.

- Work in a well-ventilated fume hood.

- Store in a cool, dry place in a tightly sealed container.

Synthesis of Sulfonamides:

2-BrBzSO2Cl serves as a crucial intermediate in the synthesis of sulfonamides, a class of organic compounds with diverse applications in medicinal chemistry and materials science. It reacts with various amines to form the corresponding sulfonamides through nucleophilic substitution. This reaction is particularly valuable due to the ease of introducing different functionalities into the final product by varying the amine starting material [].

Preparation of Sulfonyl Esters:

2-BrBzSO2Cl can be utilized to prepare sulfonyl esters, another essential class of organic compounds. These esters are formed by the reaction of the chloride group with alcohols or phenols. Sulfonyl esters find applications in various fields, including organic synthesis, material science, and as protecting groups in organic chemistry [].

The 2-bromobenzenesulfonyl group (2-BrBzSO2) can be introduced onto various organic molecules using 2-BrBzSO2Cl as a reagent. This functional group can serve diverse purposes, including:

- Modifying the physical and chemical properties of molecules: The presence of the bulky 2-BrBzSO2 group can influence solubility, reactivity, and other properties of the modified molecule [].

- Directing regioselectivity in subsequent reactions: The presence of the halogen atom (bromine) can direct the course of further reactions by influencing the electronic distribution within the molecule [].

- Sulfonylation Reactions: It acts as a sulfonylating agent, introducing the sulfonyl group into aromatic compounds.

- Nucleophilic Substitution: The sulfonyl chloride can undergo nucleophilic substitution reactions, where nucleophiles displace the chloride ion.

- Carbonylative Synthesis: Recent studies have shown that it can be used in nickel-catalyzed carbonylative synthesis to produce thiochromenones from alkynes .

Several methods exist for synthesizing 2-bromobenzenesulfonyl chloride:

- Diazotization and Sandmeyer Reaction: This method involves the diazotization of 2-aminobenzenesulfonic acid followed by reaction with bromine .

- Chloro-Sulfonation: Another approach includes chloro-sulfonation of appropriate aromatic compounds under controlled conditions to yield the desired product .

2-Bromobenzenesulfonyl chloride finds applications in:

- Organic Synthesis: It is widely used as a reagent in the synthesis of various organic compounds, particularly in the preparation of sulfonamides and other sulfonyl derivatives.

- Pharmaceutical Chemistry: Its derivatives may serve as intermediates in drug development and synthesis.

- Material Science: Utilized in modifying polymers and resins to enhance their properties.

Interaction studies involving 2-bromobenzenesulfonyl chloride primarily focus on its reactivity with nucleophiles. The compound's ability to react with amines and alcohols makes it a valuable tool for synthesizing sulfonamides and esters. Understanding these interactions aids in predicting its behavior in complex biological systems.

Several compounds share structural similarities with 2-bromobenzenesulfonyl chloride. Here are some notable examples:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Benzenesulfonyl chloride | C₆H₅ClO₂S | Lacks bromine substitution; simpler reactivity. |

| 4-Bromobenzenesulfonyl chloride | C₆H₄BrClO₂S | Bromine at para position; different reactivity profile. |

| 2-Chlorobenzenesulfonyl chloride | C₆H₄ClO₂S | Chlorine instead of bromine; less reactive due to weaker leaving group. |

| Benzene sulfonic acid | C₆H₅O₃S | No halogen; used mainly in acid-base reactions. |

The unique positioning of the bromine atom in 2-bromobenzenesulfonyl chloride enhances its electrophilicity compared to other sulfonyl chlorides, making it particularly effective for certain synthetic applications.

XLogP3

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H318 (85.11%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive